2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
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Overview
Description
2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is a complex organic compound that features a pyrrolidine ring fused to a benzodiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the benzodiazole ring, followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential interactions with biological targets, which could lead to the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties may reveal therapeutic uses, such as in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and pyrrolidine-containing molecules. Examples are:
Pyrrolidine-2-one: A compound with a similar pyrrolidine ring but different functional groups.
Benzodiazole derivatives: Compounds with variations in the benzodiazole moiety.
Uniqueness
What sets 2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine apart is its specific combination of the pyrrolidine and benzodiazole rings. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1542479-03-7 |
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Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(1-pyrrolidin-3-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C13H18N4/c14-7-5-13-16-11-3-1-2-4-12(11)17(13)10-6-8-15-9-10/h1-4,10,15H,5-9,14H2 |
InChI Key |
NCSYUJWJZCSRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C3=CC=CC=C3N=C2CCN |
Purity |
0 |
Origin of Product |
United States |
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